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Compound of Interest

Compound Name: O-Phenyl chlorothioformate

Cat. No.: B129335

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for O-
Phenyl chlorothioformate (CAS No. 1005-56-7), a key reagent in organic synthesis. The
guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, complete with experimental protocols and visual diagrams to facilitate
understanding and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for O-Phenyl
chlorothioformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
The *H NMR spectrum reveals the electronic environment of the hydrogen atoms in the

molecule. For O-Phenyl chlorothioformate, the spectrum is characterized by signals in the
aromatic region.
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Chemical Shift (8) ppm Multiplicity Assighment

7.41 Multiplet Aromatic Protons (ortho)
7.29 Multiplet Aromatic Protons (para)
7.10 Multiplet Aromatic Protons (meta)

Solvent: CDClIs, Instrument Frequency: 400 MHz[1]

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. The
chemical shifts are indicative of the different carbon environments within the phenyl ring and

the chlorothioformate group.

Chemical Shift (6) ppm

Assignment

~190 C=S (Thiocarbonyl)
~150 C-O (Aromaitic)
~130 Aromatic CH

~129 Aromatic CH

~121 Aromatic CH

Note: The exact chemical shifts for the aromatic carbons can vary slightly. The thiocarbonyl

carbon is expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm~?) Vibrational Assignment Intensity
~3060 Aromatic C-H Stretch Medium
~1590 Aromatic C=C Stretch Medium
~1490 Aromatic C=C Stretch Medium
~1200 C-O Stretch Strong
~1100 C=S Stretch Strong
~750 C-CI Stretch Strong
690 Aromatic C-H Bend (out-of- Strong

plane)

Technique: Neat[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification.

miz Relative Intensity (%) Assighment

174 ~9 [M+2]* (due to 3’Cl isotope)
172 ~24 [M]* (Molecular lon)

137 100 [M-CIJ*

109 ~69 [M-CI-COJ* or [CeHsO]*

77 ~97 [CeHs]*

51 ~29 [CaHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation: A sample of O-Phenyl chlorothioformate (approximately 10-20 mg for *H
NMR, 50-100 mg for 33C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform
(CDCIs) within a standard 5 mm NMR tube. The solution is gently agitated to ensure
homogeneity.

Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer. For tH NMR, a
standard pulse program is used with a sufficient number of scans to achieve a good signal-to-
noise ratio. For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the
spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the
residual solvent peak of CDCIs (& 7.26 ppm for *H and & 77.16 ppm for 13C).

IR Spectroscopy

Sample Preparation: As O-Phenyl chlorothioformate is a liquid at room temperature, the IR
spectrum is obtained using the "neat" technique. A single drop of the neat liquid is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin film.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is first recorded and automatically
subtracted from the sample spectrum to eliminate interference from atmospheric water and
carbon dioxide, as well as any absorptions from the plates themselves. The spectrum is
typically scanned over the range of 4000 to 400 cm~1.

Mass Spectrometry

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via a
Gas Chromatograph (GC) to ensure purity. A dilute solution of O-Phenyl chlorothioformate in
a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The
components are separated on a capillary column, and the eluent is directly introduced into the
ion source of the mass spectrometer. Electron lonization (El) is used, with a standard electron
energy of 70 eV, to induce fragmentation.
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Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z), typically
from 40 to 300 amu, to detect the molecular ion and its fragment ions. The resulting mass
spectrum plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Processes

The following diagrams illustrate the workflow for spectral analysis and the molecular structure
of O-Phenyl chlorothioformate.

Sample Preparation Data Acquisition Data Analysis Interpretation

Dilute in Solvent GC-MS (Process Mass Spectrum)—»(Analyze Fragmentation)

O-Phenyl .
(Chlorothioformate (Prepare Neat Sample FTIR SpectrometeHProcess IR Spectrum Assign IR Bands -

(Dissolve in CDCISHNMR SpeclrometeHProcess NMR Data)—> Assign NMR Peaks

Click to download full resolution via product page

General workflow for spectral data acquisition and analysis.
Molecular structure of O-Phenyl chlorothioformate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of O-Phenyl Chlorothioformate: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129335#spectral-data-for-o-phenyl-
chlorothioformate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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